6-[4-[5-Chloropentanoyl(methyl)amino]phenyl]-1-(4-methoxyphenyl)-7-oxo-4,5-dihydropyrazolo[3,4-c]pyridine-3-carboxamide
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Description
Scientific Research Applications
Synthesis and Cytotoxic Activity:
- Pyrazolo[1,5-a]pyrimidine derivatives have been synthesized and evaluated for their cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. These findings suggest that similar compounds might have applications in cancer research, particularly in the development of new anticancer agents (Hassan, Hafez, & Osman, 2014).
Anti-inflammatory and Analgesic Agents:
- Compounds derived from visnaginone and khellinone, with structural similarities to the query compound, have been synthesized and evaluated for their anti-inflammatory and analgesic activities. These compounds showed significant COX-2 inhibitory activity, suggesting potential applications in the development of new anti-inflammatory and analgesic drugs (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antimicrobial Activity:
- Novel derivatives of 3-amino-5-methyl-2-(alkylthio)-4-oxo-N-aryl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides demonstrated antimicrobial activity against various strains, including Proteus vulgaris and Pseudomonas aeruginosa. These results highlight the potential for similar compounds to be researched for their antimicrobial properties (Kolisnyk, Vlasov, Kovalenko, Osolodchenko, & Chernykh, 2015).
Properties
IUPAC Name |
6-[4-[5-chloropentanoyl(methyl)amino]phenyl]-1-(4-methoxyphenyl)-7-oxo-4,5-dihydropyrazolo[3,4-c]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28ClN5O4/c1-30(22(33)5-3-4-15-27)17-6-8-18(9-7-17)31-16-14-21-23(25(28)34)29-32(24(21)26(31)35)19-10-12-20(36-2)13-11-19/h6-13H,3-5,14-16H2,1-2H3,(H2,28,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWBDDMWIXDCDDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)N2CCC3=C(C2=O)N(N=C3C(=O)N)C4=CC=C(C=C4)OC)C(=O)CCCCCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28ClN5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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